molecular formula C22H19ClFN7 B607394 Vactosertib Hydrochloride CAS No. 1352610-25-3

Vactosertib Hydrochloride

Cat. No. B607394
M. Wt: 435.89
InChI Key: UDRJLVATGDHMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vactosertib Hydrochloride, also known as EW-7197 Hydrochloride, is a potent, orally active, and ATP-competitive activin receptor-like kinase 5 (ALK5) inhibitor . It has been used in trials studying the treatment of solid tumors and multiple myeloma . It has an IC50 of 12.9 nM and also inhibits ALK2 and ALK4 at nanomolar concentrations .


Chemical Reactions Analysis

Vactosertib Hydrochloride is rapidly absorbed after the first dose with a median time to maximum concentration (t max) of 1.2 h and quickly eliminated with a median terminal half-life (t 1/2) of 3.2 h over the dose range studied . The area under the concentration-time curve within a dosing interval increased in proportion to dose .


Physical And Chemical Properties Analysis

Vactosertib Hydrochloride has a molecular weight of 399.42 . It is soluble in water and DMSO . The median values of apparent clearance and volume of distribution were 29 L/h and 133 L, respectively .

Scientific Research Applications

Cancer Treatment and Pharmacokinetics

  • Population Pharmacokinetics in Cancer Patients : Vactosertib's pharmacokinetics were characterized in patients with advanced solid tumors, revealing its two-compartment linear model with first-order absorption. This study provides crucial quantitative data for future clinical development (Jung et al., 2019).
  • Pharmacokinetic Characteristics in Solid Tumors : Another study focused on vactosertib's pharmacokinetics in a phase 1 trial involving patients with advanced solid tumors, confirming dose-proportional pharmacokinetics and negligible accumulation with once-daily administration for five days (Jung et al., 2019).

Novel Formulations and Disease Applications

  • Development of Modified-Release Formulation for Ulcerative Colitis : A bentonite-based, modified-release, freeze-dried powder of vactosertib was developed for ulcerative colitis treatment, enhancing its therapeutic effect by delivering vactosertib to colitis lesions in the lower gastrointestinal tract (Jung et al., 2020).
  • Application in Peyronie's Disease : Vactosertib demonstrated significant regression of fibrotic plaques in a rat model of Peyronie's disease, suggesting a novel therapy for this condition (Song et al., 2019).

Combination Therapies and Tumor Microenvironment

  • Combination Therapy in Non-Small Cell Lung Cancer : The combination of vactosertib with durvalumab, an immune checkpoint inhibitor, showed a manageable safety profile and promising anti-tumor activity in advanced non-small cell lung cancer (Cho et al., 2020).
  • Impact on Epithelial-to-mesenchymal Transition in Breast Cancer : Vactosertib was shown to suppress radiotherapy-induced epithelial-to-mesenchymal transition and cancer cell stemness, reducing lung metastasis of breast cancer in a mouse model (Choi et al., 2022).
  • Synergistic Effect in Pancreatic Cancer Treatment : A phase 1b study highlighted the feasibility and safety of adding vactosertib to FOLFOX in 2nd line setting for metastatic pancreatic ductal adenocarcinoma, warranting further investigation (Park et al., 2022).

Tumor Microenvironment and Biomarkers

  • Association with TGF-β Responsive Signature in Solid Tumors : A study evaluated the safety and anti-tumor effect of vactosertib, associating it with TGF-β responsive signatures in patients with advanced solid tumors (Keedy et al., 2018).

Drug Resistance and Multiple Myeloma

  • Overcoming Drug Resistance in Multiple Myeloma : Research demonstrated the potential of vactosertib in treating drug-resistant multiple myeloma, highlighting its ability to synergize with proteasome inhibitors and modulate the tumor microenvironment (Kim et al., 2022).

Future Directions

Vactosertib Hydrochloride is under investigation in clinical trials for its potential in treating various types of cancer. For instance, it’s being studied in combination with Pembrolizumab in metastatic colorectal or gastric cancer . It’s also being investigated for its role in improving T-cell fitness in a single-arm, Phase 1b trial in relapsed/refractory multiple myeloma .

properties

IUPAC Name

2-fluoro-N-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7.ClH/c1-14-5-4-8-18(27-14)22-21(15-9-10-20-25-13-26-30(20)12-15)28-19(29-22)11-24-17-7-3-2-6-16(17)23;/h2-10,12-13,24H,11H2,1H3,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRJLVATGDHMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC=C3F)C4=CN5C(=NC=N5)C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vactosertib Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vactosertib Hydrochloride
Reactant of Route 2
Vactosertib Hydrochloride
Reactant of Route 3
Vactosertib Hydrochloride
Reactant of Route 4
Vactosertib Hydrochloride
Reactant of Route 5
Vactosertib Hydrochloride
Reactant of Route 6
Vactosertib Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.